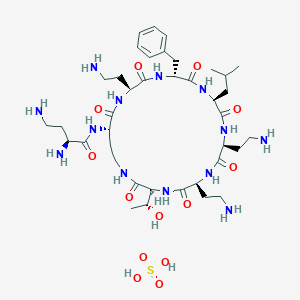
Pbop
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pbop, also known as N-(4-bromophenyl)octahydroisoquinoline-3-carboxamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Pbop is a synthetic compound that has been synthesized in various ways, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
Pbop acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By acting as a partial agonist, Pbop can reduce the reinforcing effects of drugs of abuse, making it a potential treatment for drug addiction. Pbop also has neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Effets Biochimiques Et Physiologiques
Pbop has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and glutamate signaling pathways in the brain. Pbop has also been shown to increase the expression of various neurotrophic factors, which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pbop in lab experiments is its specificity for the dopamine D3 receptor, which allows for the study of the role of this receptor in various physiological processes. However, one limitation of using Pbop is its relatively low potency compared to other dopamine receptor ligands, which may require higher doses to achieve the desired effects.
Orientations Futures
There are several future directions for the study of Pbop, including the development of more potent analogs of the compound for use in drug discovery. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of Pbop, and to determine its potential as a treatment for various neurological and psychiatric disorders.
Conclusion:
Pbop is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its specificity for the dopamine D3 receptor and neuroprotective effects make it a promising target for drug discovery and the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying its effects and to develop more potent analogs for use in drug discovery.
Méthodes De Synthèse
Pbop can be synthesized in various ways, including the reaction of 4-bromobenzaldehyde with octahydroisoquinoline-3-carboxylic acid, and the reaction of 4-bromoaniline with octahydroisoquinoline-3-carboxylic acid. The yield of Pbop varies depending on the synthesis method used.
Applications De Recherche Scientifique
Pbop has been used in various scientific research applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction. Pbop has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, Pbop has been studied for its potential as a treatment for depression and anxiety disorders.
Propriétés
Numéro CAS |
142563-39-1 |
|---|---|
Nom du produit |
Pbop |
Formule moléculaire |
C39H69N13O13S |
Poids moléculaire |
960.1 g/mol |
Nom IUPAC |
(2S)-2,4-diamino-N-[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]butanamide;sulfuric acid |
InChI |
InChI=1S/C39H67N13O9.H2O4S/c1-21(2)19-29-37(59)49-25(10-15-41)33(55)48-27(12-17-43)36(58)52-31(22(3)53)39(61)45-18-13-28(46-32(54)24(44)9-14-40)35(57)47-26(11-16-42)34(56)51-30(38(60)50-29)20-23-7-5-4-6-8-23;1-5(2,3)4/h4-8,21-22,24-31,53H,9-20,40-44H2,1-3H3,(H,45,61)(H,46,54)(H,47,57)(H,48,55)(H,49,59)(H,50,60)(H,51,56)(H,52,58);(H2,1,2,3,4)/t22-,24+,25+,26+,27+,28+,29+,30-,31+;/m1./s1 |
Clé InChI |
UMTAIVDIVJJTAV-NEOBPPNMSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)N)O.OS(=O)(=O)O |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
Synonymes |
A2bu-cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr) Dab-cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt diaminobutyryl-cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl) PBOP polymyxin B octapeptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



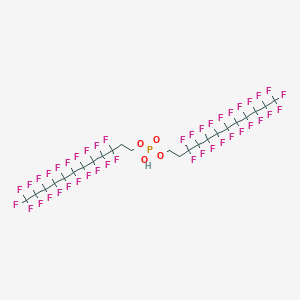
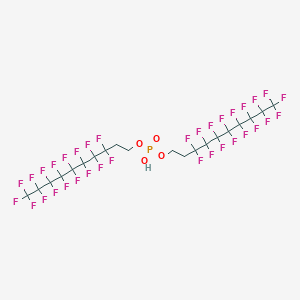
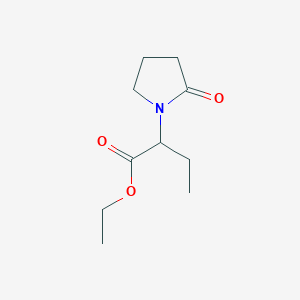

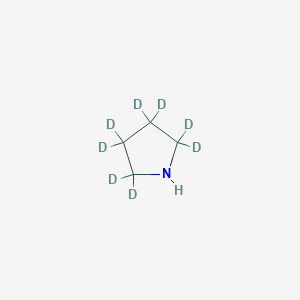
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
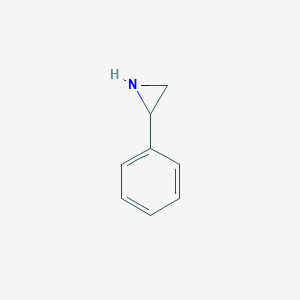
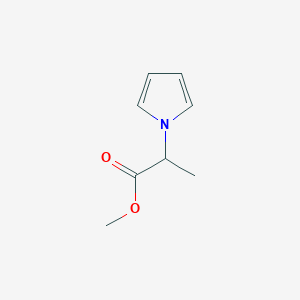
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
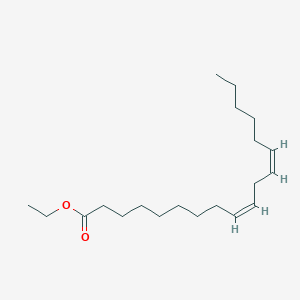
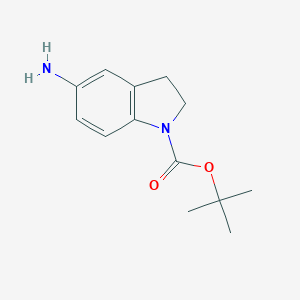
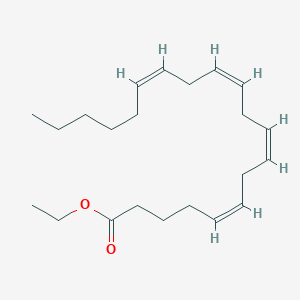
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)